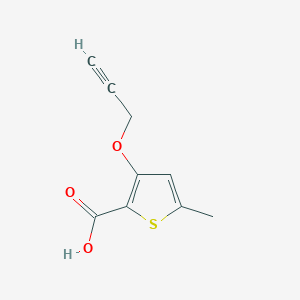

5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

Description

5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene backbone substituted with a methyl group at the 5-position, a propargyl ether (prop-2-yn-1-yloxy) group at the 3-position, and a carboxylic acid moiety at the 2-position. The propargyloxy group introduces an alkyne functionality, which may enhance reactivity in click chemistry or serve as a site for further derivatization.

Properties

Molecular Formula |

C9H8O3S |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

5-methyl-3-prop-2-ynoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C9H8O3S/c1-3-4-12-7-5-6(2)13-8(7)9(10)11/h1,5H,4H2,2H3,(H,10,11) |

InChI Key |

FODNZFKNTWZZKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)OCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.

Introduction of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the thiophene ring with propargyl alcohol under basic conditions.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent patterns on the thiophene ring, which critically influence physicochemical properties and bioactivity. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives

*logP values estimated via computational methods (e.g., Hansch analysis) or experimentally determined.

Lipophilicity and Bioactivity Relationships

- Propargyloxy vs. Amide/Amino Groups: The propargyloxy group in the target compound likely reduces logP compared to analogs with aryl amides (e.g., T4 in Table 1), as oxygen-rich substituents decrease lipophilicity. However, the alkyne moiety may enhance metabolic stability compared to esters or ethers .

- Trifluoromethyl vs.

- Antiproliferative Activity : Thiophene-2-carboxylic acid derivatives with bulky heterocyclic substituents (e.g., pyrrolopyrimidine in Compound 16 ) exhibit superior anticancer activity (IC₅₀ < 1 µM) compared to simpler amide derivatives (LD₅₀ ~12 µM for T4 ). This suggests that steric and electronic effects from complex substituents enhance target binding.

Biological Activity

5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (CAS: 1339217-98-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure indicates the presence of functional groups that may contribute to its biological properties.

Antiviral Activity

Research has indicated that thiophene derivatives, including this compound, exhibit antiviral properties. A study highlighted the effectiveness of thiophene-2-carboxylic acids as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, demonstrating significant inhibition of HCV subgenomic RNA replication in vitro . This suggests potential therapeutic applications in treating viral infections.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of thiophene derivatives. Compounds similar to this compound have shown promising results in inhibiting various bacterial strains. For instance, studies on related thiophene compounds indicate their potential as effective antimicrobial agents, with mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .

Study 1: Inhibition of HCV NS5B Polymerase

In a detailed study, researchers synthesized several thiophene derivatives and evaluated their efficacy against HCV NS5B polymerase. The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects. The structure-activity relationship (SAR) analysis revealed that modifications to the thiophene ring significantly influenced antiviral activity .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 1.5 | NS5B inhibition |

| Compound B | 2.0 | NS5B inhibition |

| This compound | TBD | TBD |

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of thiophene derivatives against a panel of bacterial pathogens. The study utilized disk diffusion assays to determine the minimum inhibitory concentrations (MICs) for various strains.

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 10 | This compound |

| Escherichia coli | 15 | This compound |

| Pseudomonas aeruginosa | 20 | This compound |

The results indicated that this compound exhibited significant antimicrobial activity, suggesting its potential use as a therapeutic agent in treating infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.